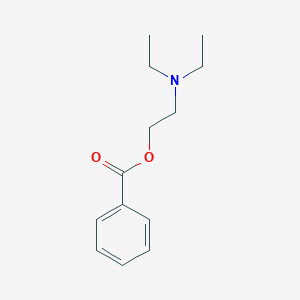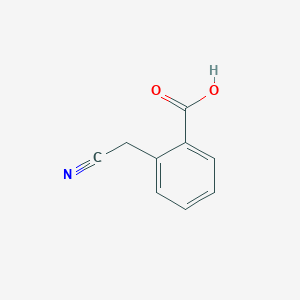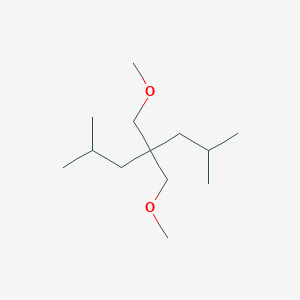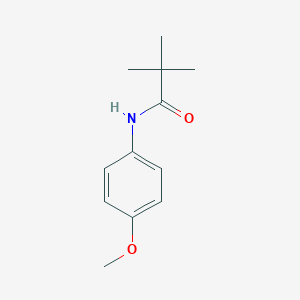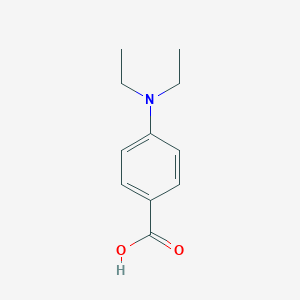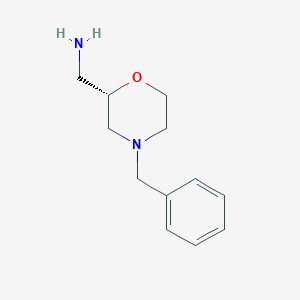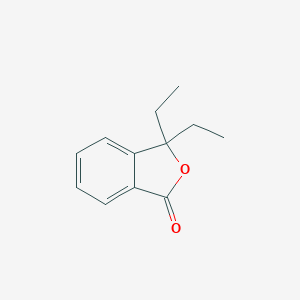
1(3H)-Isobenzofuranone, 3,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3,3-diethyl-, also known as diethyl phthalide, is a chemical compound that belongs to the class of phthalides. It is a colorless to pale yellow liquid with a unique odor and is widely used in the fragrance and flavor industry. Apart from its industrial applications, diethyl phthalide has drawn attention in recent years due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress, which can contribute to the development of neurodegenerative diseases. It also has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
Diethyl phthalide has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It also has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Diethyl phthalide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has low toxicity and is generally considered safe for use in cell culture and animal models. However, its low solubility in water can limit its use in certain experiments, and its unique odor can be a potential confounding factor in behavioral studies.
Future Directions
There are several potential future directions for research on 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, its potential as an antioxidant and anti-inflammatory agent in other disease states, such as cardiovascular disease and cancer, warrants further investigation. Finally, the development of novel synthesis methods and purification techniques could improve the yield and purity of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide and expand its potential applications.
Synthesis Methods
Diethyl phthalide can be synthesized through various methods, including the reaction of phthalic anhydride with ethanol in the presence of a catalyst or the reaction of phthalic acid with ethanol under acidic conditions. The yield and purity of the compound can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
Diethyl phthalide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and stroke.
properties
CAS RN |
4770-31-4 |
|---|---|
Product Name |
1(3H)-Isobenzofuranone, 3,3-diethyl- |
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3-diethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
UPWLZDAZAZFPKZ-UHFFFAOYSA-N |
SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
Canonical SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
solubility |
0.00 M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
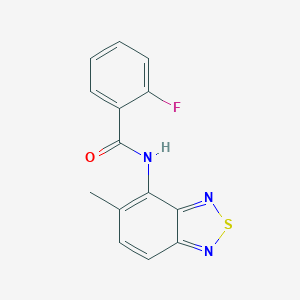
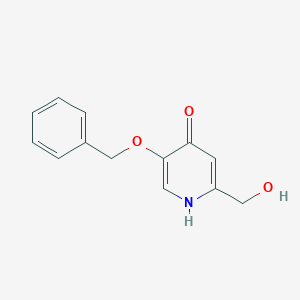
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)
